1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea is a complex organic compound that features a combination of aromatic, thiazole, and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the pyrimidine ring: This step may involve nucleophilic substitution reactions where the thiazole derivative reacts with a pyrimidine precursor.
Urea formation: The final step could involve the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea: shares structural similarities with other thiazole and pyrimidine derivatives.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrimidine derivatives: Often used in antiviral and anticancer research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C18H15ClN6OS2 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)23-17(26)25-18-24-13(9-28-18)4-6-20-16-15-14(5-7-27-15)21-10-22-16/h1-3,5,7-10H,4,6H2,(H,20,21,22)(H2,23,24,25,26) |
InChI Key |
PBCVBUZBZRHMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCNC3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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